molecular formula C10H13N3O B13330388 7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13330388
M. Wt: 191.23 g/mol
InChI Key: RPRKFEYLHIHLRF-UHFFFAOYSA-N
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Description

7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of heterocyclic compounds recognized for its versatile applications in medicinal chemistry and drug discovery . This fused bicyclic core structure provides a rigid, planar framework that is highly amenable to chemical modifications, making it a valuable template for designing novel biologically active molecules . Researchers are increasingly interested in this scaffold due to its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Protein kinases are enzymes that regulate a wide array of cellular processes, and their disruption is a hallmark of many cancers . Compounds featuring the pyrazolo[1,5-a]pyrimidinone core have been identified as effective inhibitors of various kinases, including CDK2 and TRKA, which are implicated in cancers such as breast cancer, lung cancer, and colon cancer . The mechanism of action for this class of compounds often involves mimicking ATP and competing for the ATP-binding site in the kinase active site, thereby obstructing ATP binding and inhibiting kinase activity . Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has also shown promise in other therapeutic areas. Derivatives have been synthesized and evaluated for their anti-inflammatory potential, demonstrating inhibitory effects on targets like COX-2 and pro-inflammatory cytokines such as IL-6 and TNF-α . Furthermore, this core structure has been associated with antitubercular activity, identified through high-throughput whole-cell screening against Mycobacterium tuberculosis . The specific substitution pattern on the core scaffold, such as the ethyl and methyl groups on this particular derivative, is crucial for fine-tuning the compound's electronic properties, lipophilicity, and overall binding affinity to specific protein targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

7-ethyl-3,6-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H13N3O/c1-4-8-7(3)10(14)12-9-6(2)5-11-13(8)9/h5H,4H2,1-3H3,(H,12,14)

InChI Key

RPRKFEYLHIHLRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC2=C(C=NN12)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Route

The most established method involves the cyclocondensation of 5-amino-3-methylpyrazole with a suitable β-dicarbonyl compound, such as diethyl malonate, under basic conditions (e.g., sodium ethoxide in ethanol). This reaction yields a dihydroxy intermediate, which can be further manipulated to introduce the desired ethyl and methyl substituents.

General Reaction Scheme:

Step Reactants Conditions Product/Intermediate Yield (%)
1 5-amino-3-methylpyrazole + diethyl malonate NaOEt, EtOH, reflux Dihydroxy-pyrazolopyrimidine ~89
2 Dihydroxy intermediate POCl₃, heat Dichloro-pyrazolopyrimidine ~61
3 Dichloro intermediate + alkylating agent (ethyl) K₂CO₃, DMF, RT 7-ethyl-3,6-dimethyl-pyrazolopyrimidin-5-one Variable

Notes:

  • The introduction of the ethyl group is typically achieved via alkylation either before or after cyclization, depending on the desired regioisomer.
  • The methyl groups at positions 3 and 6 are introduced by selecting appropriately substituted pyrazole and dicarbonyl starting materials.

Alternative Electrophilic Cyclization

Recent literature corrects earlier synthetic errors by advocating the use of 1,3-dimethyluracil as an electrophile, which provides improved regioselectivity for the 5-one isomer. This method is particularly useful when high regioisomeric purity is required.

Key Steps:

  • Condensation of 5-amino-3-methylpyrazole with 1,3-dimethyluracil under acidic or basic conditions
  • Subsequent functional group transformations (e.g., alkylation, chlorination) to introduce the ethyl substituent

Advanced approaches utilize enone or ynone intermediates to achieve regioselective cyclization, enabling the introduction of alkyl groups at the 7-position (ethyl group) and facilitating further functionalization via cross-coupling reactions.

Intermediate Cyclization Partner Catalyst/Base Product Type Notes
Enone 3-aminopyrazole Base 7-alkylpyrazolopyrimidine Electron-withdrawing groups improve yield
Ynone 3-aminopyrazole Base 7-alkynylpyrazolopyrimidine TMS group enhances regioselectivity

Key Parameters Affecting Yield and Purity:

  • Choice of base (e.g., sodium ethoxide, potassium carbonate)
  • Solvent system (ethanol, DMF, DMSO)
  • Temperature control (reflux vs. room temperature)
  • Order of substituent introduction (pre- vs. post-cyclization alkylation)
  • Use of protecting groups or activating agents (e.g., POCl₃ for chlorination)

Table: Typical Yields for Key Steps

Step Yield Range (%) Reference
Cyclocondensation 70–90
Chlorination (POCl₃) 55–65
Alkylation (ethyl introduction) 60–80
Final product isolation 40–70

Mechanistic studies highlight the importance of the electronic properties of substituents and the choice of cyclization partner. For example, electron-withdrawing groups on the enone favor higher yields and better regioselectivity for 7-alkyl derivatives. The use of 1,3-dimethyluracil as an electrophile corrects earlier regioselectivity issues, ensuring the formation of the 5-one isomer.

Recent research has explored post-cyclization functionalization, such as Suzuki cross-coupling, to introduce further diversity at the 7-position. Optimization of hydrolysis and cross-coupling steps has been reported to improve yields and enable the synthesis of analogs with tailored biological activity.

Method Key Reagents/Conditions Advantages Limitations
Cyclocondensation 5-amino-3-methylpyrazole, diethyl malonate High yield, straightforward Requires careful purification
Electrophilic Cyclization 1,3-dimethyluracil Improved regioselectivity Limited scope for some analogs
Enone/Ynone Cyclization Enone/ynone intermediates, base Regioselective, functionalizable Requires synthesis of intermediates
Post-cyclization Alkylation Alkyl halides, K₂CO₃, DMF Flexible introduction of groups May lead to mixtures

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrimidin-5-ones

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
  • Structure: Trifluoromethyl (CF₃) at C7, synthesized via condensation of 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate .
  • Properties :
    • Higher lipophilicity (logP) compared to ethyl derivatives due to CF₃ .
    • Enhanced metabolic stability and bioavailability in medicinal chemistry applications .
3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
  • Structure : Bromine at C3, ethyl at C7, methyl at C6 (CAS: 1935829-95-0; MW: 256.10 g/mol) .
  • Applications : Bromine enables further functionalization (e.g., Suzuki-Miyaura cross-coupling) to introduce aryl/heteroaryl groups .
3,5-Diarylated Derivatives (e.g., 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one)
  • Structure : Aryl groups at C3 and C5, synthesized via sequential Suzuki coupling .
  • Bioactivity : Compound 11h (3,5-diarylated) exhibits 83.4% anti-inflammatory activity (vs. 84.2% for Indomethacin) .

Structural Isomers and Heterocyclic Analogs

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-one
  • Structure : Methyl groups at C2 and C5 (vs. C3 and C6 in the target compound) .
  • Implications : Positional isomerism alters electronic distribution, affecting binding to biological targets.
7-Phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
  • Structure : Triazole-fused core (CAS: 34102-81-3; C₁₂H₁₁N₅OS) .
  • Impact : Replacement of pyrazole with triazole modifies hydrogen-bonding capacity and aromaticity.

Physicochemical and Pharmacological Comparisons

Table 1. Key Properties of Selected Pyrazolo[1,5-a]pyrimidin-5-ones

Compound Molecular Formula MW (g/mol) Key Substituents Bioactivity/Application
Target Compound C₁₀H₁₃N₃O 191.23 C3-Me, C6-Me, C7-Et Under investigation
7-CF₃ Derivative C₇H₄F₃N₃O 209.12 C7-CF₃ Preclinical studies (kinase inhibitors)
3-Br Derivative C₉H₁₀BrN₃O 256.10 C3-Br, C7-Et, C6-Me Synthetic intermediate
3,5-Diarylated C₂₀H₁₄F₃N₃O 393.34 C3/C5-Aryl, C7-CF₃ Anti-inflammatory (83.4% efficacy)

Biological Activity

7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and infectious diseases. Its unique structure, characterized by a fused pyrazole and pyrimidine framework, contributes to its diverse pharmacological properties. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C10H12N4C_{10}H_{12}N_4, with a molecular weight of approximately 191.23 g/mol. The compound features an ethyl group at the 7-position and two methyl groups at the 3 and 6 positions on the pyrazole ring. These substituents enhance its lipophilicity and bioavailability compared to other similar compounds.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound acts as an inhibitor of CDKs, which are essential for cell cycle regulation. By binding to the active sites of these enzymes, it effectively blocks cell cycle progression and induces apoptosis in cancer cells .
  • Antitubercular Activity : Studies have demonstrated its efficacy against Mycobacterium tuberculosis, showing low cytotoxicity while maintaining significant antibacterial activity within macrophages.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerInduces apoptosis in various cancer cell lines through CDK inhibition.
AntitubercularEffective against Mycobacterium tuberculosis with low cytotoxicity.
Anti-inflammatoryPotential to inhibit COX enzymes and reduce inflammation in preclinical models.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Efficacy : In vitro studies showed that this compound significantly reduces cell viability in several cancer cell lines through apoptosis induction. For instance, a study reported that it exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • Antituberculosis Activity : A study focusing on its interaction with Mycobacterium tuberculosis revealed that it effectively inhibits bacterial growth within macrophages without causing significant cytotoxicity to host cells. This suggests its potential as a novel antitubercular agent .
  • Anti-inflammatory Properties : In vivo models demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting COX enzymes. One derivative showed an ED50 value comparable to established anti-inflammatory drugs like celecoxib .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 7-Ethyl-3,6-dimethyl-pyrazolo[1,5-a]pyrimidin-5-one, and how can reaction conditions be optimized?

Synthesis typically involves cyclization reactions using substituted diaminopyrazoles and β-diketones or β-ketoesters. For example:

  • Step 1 : React 3,5-diamino-1-ethylpyrazole with a 1,3-diketone (e.g., acetylacetone) under acidic conditions to form the pyrimidine ring .
  • Step 2 : Optimize yield by controlling temperature (80–100°C) and pH (4–6 using acetic acid) to favor cyclization over side reactions .
  • Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key challenge : Competing substitutions at positions 3 and 6 require precise stoichiometry. Use TLC to monitor reaction progress .

How should researchers characterize the structural integrity of this compound?

A multi-technique approach is essential:

  • NMR : Assign protons and carbons using 1H/13C NMR. The ethyl group (δ 1.2–1.4 ppm triplet) and methyl groups (δ 2.1–2.3 ppm singlet) are diagnostic .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 191.23 g/mol) via ESI-MS or HRMS. Fragmentation patterns should align with pyrazolo-pyrimidine scaffolds .
  • X-ray Diffraction : Resolve crystal packing and confirm substituent positions if single crystals are obtainable .

What reaction pathways are feasible for functionalizing this compound?

The core structure allows modifications at:

  • Position 7 : Ethyl group can undergo oxidation to a carboxylic acid (KMnO4/H2SO4) .
  • Position 3/6 : Methyl groups are amenable to halogenation (e.g., NBS for bromination) or cross-coupling (Suzuki with aryl boronic acids) .
  • Pyrimidine ring : Electrophilic substitution (nitration, sulfonation) under controlled conditions .

Tip : Use DFT calculations to predict reactive sites and guide synthetic planning .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Design analogs with systematic substitutions and compare bioactivity:

PositionModificationBiological Impact (Example)Reference
3Methyl → ChloroEnhanced antiviral activity
7Ethyl → PropylIncreased solubility, reduced toxicity
6Methyl → TrifluoromethylImproved metabolic stability

Method : Test in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic (Hammett constants) or steric parameters (Taft indices) .

What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Common issues and solutions:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Solubility effects : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC .
  • Target specificity : Perform counter-screens against related enzymes (e.g., kinase panels) to rule off-target effects .

Case study : Discrepancies in antiviral activity may arise from cell-line-dependent metabolism. Validate using orthogonal models (e.g., viral plaque vs. replicon assays) .

How can molecular docking studies elucidate the mechanism of action?

Follow these steps:

Target selection : Prioritize proteins with known pyrazolo-pyrimidine interactions (e.g., viral polymerases, kinases) .

Ligand preparation : Generate 3D conformers (OpenBabel) and optimize geometry (DFT/B3LYP) .

Docking software : Use AutoDock Vina or Schrödinger Glide with flexible residues in the binding pocket .

Validation : Compare docking poses with co-crystallized ligands (PDB ID: e.g., 6LU7 for coronaviruses) .

Example : A triazolo-pyrimidine analog showed ΔG = -9.2 kcal/mol binding to SARS-CoV-2 Mpro, suggesting competitive inhibition .

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